Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro-
Brand Name: Vulcanchem
CAS No.: 120812-50-2
VCID: VC20879658
InChI: InChI=1S/C20H14N2O4/c23-21(24)16-10-17(22(25)26)19-14-6-2-1-5-12(14)13-7-3-4-11-8-9-15(16)20(19)18(11)13/h3-4,7-10H,1-2,5-6H2
SMILES: C1CCC2=C(C1)C3=CC=CC4=C3C5=C(C=C4)C(=CC(=C25)[N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C20H14N2O4
Molecular Weight: 346.3 g/mol

Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro-

CAS No.: 120812-50-2

Cat. No.: VC20879658

Molecular Formula: C20H14N2O4

Molecular Weight: 346.3 g/mol

* For research use only. Not for human or veterinary use.

Benzo(e)pyrene, 9,10,11,12-tetrahydro-1,3-dinitro- - 120812-50-2

Specification

CAS No. 120812-50-2
Molecular Formula C20H14N2O4
Molecular Weight 346.3 g/mol
IUPAC Name 6,8-dinitro-9,10,11,12-tetrahydrobenzo[e]pyrene
Standard InChI InChI=1S/C20H14N2O4/c23-21(24)16-10-17(22(25)26)19-14-6-2-1-5-12(14)13-7-3-4-11-8-9-15(16)20(19)18(11)13/h3-4,7-10H,1-2,5-6H2
Standard InChI Key SQVATHOPVKLFQL-UHFFFAOYSA-N
SMILES C1CCC2=C(C1)C3=CC=CC4=C3C5=C(C=C4)C(=CC(=C25)[N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1CCC2=C(C1)C3=CC=CC4=C3C5=C(C=C4)C(=CC(=C25)[N+](=O)[O-])[N+](=O)[O-]

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator